molecular formula C6HF11O B8471991 4-(Trifluoromethyl)perfluoro-3-pentanone CAS No. 42287-78-5

4-(Trifluoromethyl)perfluoro-3-pentanone

Cat. No.: B8471991
CAS No.: 42287-78-5
M. Wt: 298.05 g/mol
InChI Key: FUXUGMZKQNYLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)perfluoro-3-pentanone, more commonly known as Perfluoro(2-methyl-3-pentanone) and identified by CAS number 756-13-8, is a specialized fluorinated ketone with the molecular formula C6F12O and a molar mass of 316.05 g/mol . This high-purity compound (>98.0%) is a clear, colorless, and nearly odorless liquid at room temperature, with a characteristic density of approximately 1.61 g/cm³ and a boiling point of 49 °C . It is commercially available under various brand names, including Novec 1230 and FK-5-1-12, for fire suppression, and Novec 649 as a heat-transfer fluid . Its primary research value lies in its dual application as a highly efficient clean fire extinguishing agent and an advanced coolant for immersion cooling systems. In fire suppression research, it functions through a combination of physical and chemical mechanisms . It rapidly removes heat from the flame and, being denser than air, can displace oxygen . More significantly, it acts as a chemical inhibitor by interrupting the combustion chain reaction in the flame, effectively neutralizing key free radicals like H· and ·OH that sustain the fire . Its notable research advantage is its exceptional environmental profile compared to older halons and hydrofluorocarbons (HFCs); it has an Ozone Depletion Potential (ODP) of zero, a Global Warming Potential (GWP) of 1, and a short atmospheric lifetime of just a few days . This makes it a critical compound for studies focused on developing next-generation, environmentally sustainable halon replacements . In thermal management research, C6F12O is investigated as a superior heat-transfer fluid in two-phase immersion cooling systems for high-density electronics, such as data center servers . Its relatively low boiling point facilitates efficient evaporative cooling, while its excellent insulation properties and low toxicity provide a significant safety margin for prototypes and lab-scale systems . Researchers should note that while the compound itself has a high safety margin for human exposure (with a NOAEL value of 10%), its thermal decomposition products in flame scenarios can include toxic gases such as hydrogen fluoride (HF) and carbonyl fluoride (COF2) . Furthermore, its hydrolysis products can be corrosive . It is classified as hazardous to aquatic life with long-lasting effects (H412) . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

42287-78-5

Molecular Formula

C6HF11O

Molecular Weight

298.05 g/mol

IUPAC Name

1,1,1,2,4,4,5,5-octafluoro-2-(trifluoromethyl)pentan-3-one

InChI

InChI=1S/C6HF11O/c7-2(8)3(9,10)1(18)4(11,5(12,13)14)6(15,16)17/h2H

InChI Key

FUXUGMZKQNYLDJ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Catalytic Rearrangements for Perfluoro-3-pentanone Core Formation

A primary route to synthesizing 4-(Trifluoromethyl)perfluoro-3-pentanone involves the catalytic rearrangement of a fluorinated epoxide precursor. This pathway is noted for its high selectivity and yield under relatively mild conditions.

The core structure of this compound is efficiently formed through the Lewis acid-catalyzed rearrangement of its corresponding epoxide, perfluoro-2,3-epoxy-2-methylpentane. googleapis.com This epoxide precursor is typically synthesized by the oxidation of perfluoro-2-methyl-2-pentene (B72772), often using an oxidant like sodium hypochlorite (B82951) in the presence of a suitable catalyst. google.com The subsequent rearrangement of the epoxide to the ketone is a key transformation. googleapis.comresearchgate.net This intramolecular reaction involves the migration of a fluorine atom, which is facilitated by a catalyst, leading to the formation of the stable ketone carbonyl group. The process is characterized by a fast reaction rate and high conversion efficiency. googleapis.com

The rearrangement of perfluoro-2,3-epoxy-2-methylpentane is effectively catalyzed by a combination of fluoride (B91410) salts and ether compounds, which act as solvents and promoters. googleapis.com Fluoride salts such as potassium fluoride (KF), cesium fluoride (CsF), and sodium fluoride (NaF) serve as the Lewis base catalysts. googleapis.com Ethers, particularly glymes like diglyme (B29089) and tetraglyme, are used as solvents that help to solubilize the reactants and facilitate the catalytic activity. googleapis.com The fluoride ion attacks the epoxide ring, initiating the rearrangement cascade that results in the desired perfluorinated ketone. googleapis.comsibran.ru This catalytic system is noted for its mild operating conditions and high selectivity, achieving conversion rates of up to 99.9% under optimized conditions. googleapis.com

Catalysts and Conditions for Epoxide Rearrangement googleapis.com
CatalystSolventTemperature (°C)Reaction Time (hours)Conversion Rate (%)
Potassium Fluoride / 18-crown-6 (B118740)Diglyme30399.9
Cesium FluorideTetraglyme20-2502-10Up to 94
Sodium FluorideGlyme20-2502-10Up to 94

Stereochemical Control and Regioselectivity in Synthesis

While the synthesis of the achiral this compound does not involve the creation of stereocenters in the final product, the principles of stereochemical and regiochemical control are paramount in the broader field of fluorinated ketone synthesis. nih.govacs.org In related syntheses, achieving high stereoselectivity often relies on the use of chiral catalysts, such as transition metal complexes or organocatalysts, which can direct the approach of reagents to a prochiral substrate. nih.gov

Regioselectivity is crucial in fluorination reactions, particularly when multiple potential sites for fluorine addition exist. The choice of fluorinating agent and reaction conditions can dictate which position on a molecule is fluorinated. sapub.orgresearchgate.net For instance, in the synthesis of the perfluoro-2,3-epoxy-2-methylpentane precursor, the oxidation of the specific double bond in perfluoro-2-methyl-2-pentene is a regioselective process. google.com Similarly, during the epoxide rearrangement, the specific migration of a fluoride ion to form the 3-pentanone (B124093) structure, rather than other isomers, demonstrates high regioselectivity inherent to the substrate and catalytic system. googleapis.com

Alternative Synthetic Pathways and Fluorination Approaches

Beyond epoxide rearrangement, other synthetic strategies have been developed for the construction of this compound and related fluorinated ketones. These methods often involve building the carbon skeleton through oligomerization or acylation reactions using highly fluorinated building blocks.

The dimerization or oligomerization of hexafluoropropylene (HFP) provides a direct route to various perfluorinated carbon skeletons. Under specific catalytic conditions, HFP can be dimerized to form isomers of perfluorohexene, including the precursor to perfluoro-2-methyl-2-pentene. sibran.ru The subsequent oxidation and rearrangement steps would then lead to the target ketone. Furthermore, the polymerization of hexafluoropropylene oxide (HFPO), a derivative of HFP, is a significant industrial process for producing perfluoropolyethers. sfu.ca The controlled oligomerization of HFPO can generate acyl fluoride intermediates which can be further transformed into ketones.

A highly viable method for the industrial production of this compound involves the reaction of perfluoropropionyl fluoride with hexafluoropropylene. researchgate.net This reaction, typically conducted in the presence of a catalyst, directly assembles the C6 carbon backbone of the target molecule. The perfluoropropionyl group acts as an acylating agent, adding across the double bond of hexafluoropropylene to form the ketone. This approach is advantageous as it builds the final carbon skeleton and introduces the carbonyl group in a single, efficient step. researchgate.net

Summary of Major Synthetic Pathways
PathwayKey PrecursorsKey TransformationReference
Epoxide RearrangementPerfluoro-2,3-epoxy-2-methylpentaneCatalytic rearrangement googleapis.com
Acylation of Fluoro-olefinPerfluoropropionyl fluoride, HexafluoropropyleneCatalytic acylation researchgate.net

Development of High-Yield and Scalable Synthetic Processes

The industrial demand for this compound has driven research into synthetic methodologies that are not only efficient in terms of chemical yield but are also economically viable and scalable for large-scale production. Key strategies have focused on the catalytic combination of perfluoroalkenes and acyl fluorides, as well as the rearrangement of perfluorinated epoxides.

One of the most prominent and high-yielding methods involves the direct reaction of hexafluoropropylene with pentafluoropropionyl fluoride. This process has been optimized to achieve near-quantitative yields, making it a cornerstone of industrial synthesis. A notable example of this approach utilizes an iron(III) trifluoride catalyst in conjunction with a phase-transfer agent like 18-crown-6 ether in an acetonitrile (B52724) solvent. Under controlled autoclave conditions at 90°C for 10 hours, this method has been reported to produce this compound with a purity of 98.7% and a remarkable yield of 98.2%. chemicalbook.com The feasibility of this reaction for actual production highlights its significance in the manufacturing of this fluorinated ketone. researchgate.net

Table 1: High-Yield Synthesis via Catalytic Acylation of Hexafluoropropylene


ReactantsCatalyst/Co-catalystSolventTemperatureTimeYieldPurityReference
Hexafluoropropylene, Pentafluoropropionyl fluorideIron(III) trifluoride, 18-crown-6 etherAcetonitrile90°C10 hours98.2%98.7% chemicalbook.com

Another significant pathway for the synthesis of this compound involves the catalytic rearrangement of perfluoro-2,3-epoxy-2-methylpentane. This intermediate is typically derived from the oxidation of hexafluoropropylene dimers, specifically perfluoro-2-methyl-2-pentene. google.com The rearrangement is facilitated by a catalyst system composed of a fluoride salt and an ether compound, which acts as a cocatalyst. google.comwipo.int Various combinations of fluoride salts, such as sodium fluoride, potassium fluoride, and cesium fluoride, have been explored alongside ether compounds like sulfolane (B150427) and crown ethers (e.g., 15-crown-5, 18-crown-6). google.comlookchem.com

The efficiency of this rearrangement reaction is highly dependent on the chosen catalyst system and reaction conditions, with reported conversion rates of the epoxide ranging from 57.9% to as high as 99.3%. google.comgoogleapis.com For instance, using cesium fluoride with sulfolane and diglyme at 30°C for 3 hours resulted in a conversion rate of 70.1%. google.com This method's adaptability and high potential yield make it a viable and scalable alternative for industrial production.

Table 2: Catalytic Rearrangement of Perfluoro-2,3-epoxy-2-methylpentane


PrecursorCatalyst/Co-catalystSolventTemperatureTimeConversion RateReference
Perfluoro-2,3-epoxy-2-methylpentaneSodium fluoride, SulfolaneDiglyme30°C3 hours57.9%[3, 7]
Perfluoro-2,3-epoxy-2-methylpentanePotassium fluoride, SulfolaneDiglyme30°C3 hours65.6% google.com
Perfluoro-2,3-epoxy-2-methylpentaneCesium fluoride, SulfolaneDiglyme30°C3 hours70.1% google.com
Perfluoro-2,3-epoxy-2-methylpentaneSodium fluoride, 18-crown-6Diglyme30°C3 hours89.3%

Furthermore, advancements in process technology have led to the development of continuous, gas-phase synthesis methods. One such process involves the reaction of perfluoro-2-methyl-2-pentene with an oxidative gas, such as oxygen or air, in a fixed-bed reactor. googleapis.com This approach can directly yield this compound in a single step or via a two-step process involving the initial epoxidation of the perfluoroalkene followed by an in-situ gas-phase isomerization. googleapis.com A significant advantage of this technology is the elimination of solvents, which not only reduces production costs but also mitigates environmental concerns and simplifies product separation and purification, making it highly suitable for industrial-scale manufacturing. googleapis.com

Compound Names

Compound Name
This compound
Hexafluoropropylene
Pentafluoropropionyl fluoride
Iron(III) trifluoride
18-crown-6 ether
Acetonitrile
Perfluoro-2,3-epoxy-2-methylpentane
Perfluoro-2-methyl-2-pentene
Sodium fluoride
Potassium fluoride
Cesium fluoride
Sulfolane
15-crown-5
Diglyme

Chemical Reactivity and Mechanistic Studies

Photolytic Degradation Pathways

Atmospheric photolysis is the principal removal mechanism for 4-(Trifluoromethyl)perfluoro-3-pentanone. researchgate.net Studies utilizing simulation chambers and natural sunlight have been crucial in elucidating the kinetics and products of its photochemical decomposition. The atmospheric lifetime of the compound is estimated to be between 4 and 14 days, contingent on factors like latitude and time of year. nih.govresearchgate.net

The absorption of ultraviolet (UV) and visible (Vis) light is the initial step in the photolytic degradation of a chemical. The UV-Vis absorption spectrum for this compound has been determined through laboratory measurements. acs.orgacs.org The molecule absorbs radiation in the 240 to 350 nm range, which is attributed to the weak π* ← n electronic transition of the carbonyl group. acs.org The presence of highly electronegative fluorine atoms as substituents causes a red-shift in the absorption maximum compared to non-fluorinated ketones. acs.org

Key characteristics of the UV-Vis absorption spectrum have been reported, providing the basis for calculating photolysis rates in the atmosphere. researchgate.net

ParameterValueWavelength Range (nm)
Absorption Maximum (λmax)~305 nmN/A
Absorption Cross Section (σ) at λmax6.8 × 10-20 cm2 molecule-1305 nm
Effective Absorption Range240 - 350 nmN/A

This table summarizes the key UV-Vis absorption characteristics for this compound.

In addition to UV-Vis data, the infrared absorption cross-sections have also been obtained, which are essential for atmospheric monitoring and radiative efficiency calculations. acs.orgacs.orgresearchgate.netnih.gov

The quantum yield (Φ) represents the efficiency of a photochemical process, specifically the probability that the absorption of a photon will lead to a particular chemical reaction. For this compound, the quantum yield has been investigated under natural sunlight conditions in the EUPHORE (European Photoreactor) simulation chamber in Valencia, Spain. acs.orgacs.orgresearchgate.netnih.gov

These experiments determined an effective quantum yield for the photolysis of the compound over the atmospherically relevant wavelength range of 290-400 nm. acs.orgnih.gov The findings from these studies are critical for accurately modeling the compound's atmospheric lifetime.

ParameterValueConditions
Effective Quantum Yield (Φ)0.043 ± 0.011290-400 nm, Natural Sunlight
Photolysis Loss Rate (Jphotol)(6.4 ± 0.3) × 10-6 s-1July, Valencia, Spain (10-14 GMT)

This table presents the key findings from quantum yield investigations of this compound under natural sunlight conditions. acs.orgnih.gov

The absorption of UV radiation by this compound provides the necessary energy to break the C-C bond adjacent to the carbonyl group (α-cleavage). nih.gov This is the primary photodissociation pathway, leading to the formation of two perfluoroalkyl radical species. nih.govresearchgate.netresearchgate.net

The primary photolysis reaction is: CF₃CF₂C(O)CF(CF₃)₂ + hν → CF₃CF₂C•(O) + •CF(CF₃)₂ nih.govresearchgate.netresearchgate.net

The resulting radicals, the perfluoro-propanoyl radical (CF₃CF₂C•(O)) and the heptafluoroisopropyl (B10858302) radical (•CF(CF₃)₂), are highly reactive and will participate in subsequent atmospheric reactions. Further investigations in smog chambers have also identified a minor but discernible yield (approximately 0.6%) of perfluoropropionic acid (PFPrA) as a secondary product under low NOx conditions. nih.govresearchgate.net While photolysis is the main atmospheric fate of the parent compound, this degradation contributes a small amount to the environmental loading of PFPrA. nih.govresearchgate.net

Hydrolytic and Hydration Reactions

While photolysis is the dominant atmospheric degradation pathway, the potential for this compound to react with water through hydrolysis and hydration has also been investigated.

Scientific studies have shown that this compound can undergo abiotic hydrolysis in a reaction analogous to the Haloform reaction. nih.govresearchgate.net This chemical process involves the cleavage of the molecule by water. However, measurements of the hydrolysis rate using ¹⁹F NMR spectroscopy at different pH levels have demonstrated that this reaction is exceedingly slow under typical atmospheric and environmental conditions. nih.govresearchgate.net Therefore, hydrolysis is not considered a significant environmental degradation pathway for this compound. nih.govresearchgate.net It has been noted that an alkaline environment could potentially accelerate this process. researchgate.net

Computational studies using density functional theory were also conducted to investigate the hydration of the carbonyl group to form a geminal diol. The results indicated that this hydration process is not an important environmental fate for the molecule. nih.govresearchgate.net

Despite its slow rate, the theoretical products of the hydrolysis of this compound have been identified. The Haloform-type reaction with water yields perfluoropropionic acid (PFPrA) and 1,1,1,2,3,3,3-heptafluoropropane (B1665588) (HFC-227ea). nih.govresearchgate.net

The hydrolysis reaction is: CF₃CF₂C(O)CF(CF₃)₂ + H₂O → CF₃CF₂C(O)OH + CF₃CFHCF₃ nih.govresearchgate.net

These products, PFPrA and HFC-227ea, are themselves subjects of environmental interest. researchgate.net However, due to the very slow kinetics of the hydrolysis reaction, the contribution of this compound to the environmental concentrations of these products via this specific pathway is considered negligible. nih.govresearchgate.net

Reactivity with Other Chemical Species

While specific experimental data on the reactivity of this compound with a wide range of chemical species is limited in publicly accessible literature, its chemical behavior can be inferred from its structure and studies on analogous perfluorinated compounds. The highly fluorinated nature of the molecule significantly influences its reactivity, particularly the electrophilicity of the carbonyl carbon and the stability of potential leaving groups.

Interaction Studies with Fuels and Additives

Detailed interaction studies between this compound and specific fuels and additives are not extensively documented in scientific literature. However, its application as a fire suppression agent necessitates a degree of chemical inertness at ambient temperatures. General compatibility testing of fluorinated hydrocarbons with fuel system materials has been conducted, though specific data for this compound is sparse. researchgate.net It is known that small additions of fluorinated hydrocarbons can, in some cases, promote the combustion of lean fuel-air mixtures due to the heat released during their chemical conversion at high temperatures. researchgate.net

Reaction Kinetics with Hydrogen Radical

Fluorination Reactions involving Nucleophilic Attack and Vinylic Fluorine Displacement

There is a lack of specific literature describing fluorination reactions where this compound acts as a substrate for nucleophilic attack leading to vinylic fluorine displacement. The carbonyl group is the most likely site for nucleophilic attack in this molecule. While nucleophilic vinylic substitution is a known reaction class for perfluoroalkenes, its direct application to this saturated ketone is not apparent without a preceding elimination step to form a C=C double bond. researchgate.netresearchgate.netdocumentsdelivered.com

Research on other perfluoroalkyl ketones has shown that the activation of α-C–F bonds is challenging but can be achieved with specific reagents, such as organophosphorus compounds, to achieve monodefluorinative halogenation. nih.gov This proceeds through an interrupted Perkow-type reaction, demonstrating that C-F bonds adjacent to the carbonyl can be selectively functionalized under certain conditions. nih.gov However, this does not represent a direct vinylic substitution on the starting ketone.

Reactions with Carboxylic Acids, Alcohols, and Cyclic Amides

Detailed mechanistic studies on the reactions of this compound with carboxylic acids, alcohols, and cyclic amides are not widely published. Generally, aldehydes and ketones react with alcohols to form hemiacetals and acetals in a reversible, acid-catalyzed reaction. libretexts.orgyoutube.com The high electrophilicity of the carbonyl carbon in a perfluorinated ketone would likely favor this reaction.

The reaction of ketones with primary amines typically forms imines (Schiff bases) through a series of steps involving nucleophilic attack by the amine, proton transfer, and dehydration. libretexts.org This reaction is also generally acid-catalyzed. libretexts.org Given the reactivity of perfluorinated ketones with other nucleophiles, a similar reaction pathway with amines and cyclic amides is plausible. Studies on other perfluoroisopropyl ketones have explored their reactions with various amines. researchgate.net

Fundamental Mechanistic Insights into Chemical Transformations

The most well-documented chemical transformation of this compound is its atmospheric degradation, which occurs primarily through photolysis. nih.govresearchgate.net

Upon absorption of UV radiation in the 290-400 nm range, the molecule undergoes C-C bond cleavage adjacent to the carbonyl group. nih.gov This homolytic cleavage results in the formation of two perfluoroalkyl radicals: a perfluoroethylcarbonyl radical (CF₃CF₂C(O)•) and a heptafluoroisopropyl radical (•CF(CF₃)₂). nih.govresearchgate.net

Photolysis Reaction: CF₃CF₂C(O)CF(CF₃)₂ + hν → CF₃CF₂C(O)• + •CF(CF₃)₂ nih.govresearchgate.net

A study conducted under natural sunlight conditions determined the photolysis loss rate to be (6.4 ± 0.3) x 10⁻⁶ s⁻¹. nih.gov This corresponds to an atmospheric lifetime of approximately one week. nih.gov Smog chamber studies have shown that this photolytic degradation can lead to the formation of perfluoropropionic acid (PFPrA, CF₃CF₂C(O)OH) in small yields (around 0.6%) under low NOx conditions. nih.govresearchgate.net

Other potential degradation pathways, such as hydrolysis and hydration, have been investigated and found to be insignificant in an environmental context. nih.gov The rate of hydrolysis is too slow to be a major factor in its atmospheric fate. nih.gov Computational studies using density functional theory (DFT) have also determined that hydration to form a geminal diol is not an important environmental fate for this compound. nih.govfigshare.com

The primary mechanistic insight is that direct photolysis is the dominant atmospheric sink for this compound, leading to the generation of perfluoroalkyl radicals which can then participate in further atmospheric reactions. nih.gov

Advanced Characterization Techniques and Thermophysical Research

Spectroscopic Analysis for Structural Elucidation and Dynamic Behavior

Spectroscopic methods are fundamental in determining the molecular structure and behavior of 4-(Trifluoromethyl)perfluoro-3-pentanone. Techniques such as UV-Vis, Infrared, and Nuclear Magnetic Resonance spectroscopy provide a detailed picture of its electronic transitions, vibrational modes, and atomic connectivity.

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is characterized by a broad absorption band with a maximum at approximately 305 nm. researchgate.net This absorption corresponds to the n → π* electronic transition of the carbonyl group. The energy from the absorbed photons is not sufficient to cause ionization but can induce vibrational excitation of the covalently bonded atoms and groups. msu.edu The study of its absorption cross-sections is crucial for understanding its atmospheric photolysis, which is its primary removal mechanism from the atmosphere. researchgate.net The effective quantum yield of photolysis has been determined to be 0.043 ± 0.011 over the wavelength range of 290-400 nm. nih.gov

Infrared (IR) spectroscopy is employed to identify the functional groups and analyze the vibrational modes of the molecule. rsc.org The covalent bonds within the this compound molecule, such as the carbon-fluorine (C-F) and carbon-oxygen (C=O) bonds, vibrate at specific frequencies. msu.edu When the molecule absorbs infrared radiation that matches these frequencies, it results in an absorption band in the IR spectrum.

For this perfluorinated ketone, the spectrum is dominated by strong absorptions corresponding to:

C=O Stretching: The carbonyl group gives rise to a strong, characteristic absorption band.

C-F Stretching: Due to the high degree of fluorination, intense and complex absorption bands associated with C-F stretching vibrations are prominent in the "atmospheric window" region, typically between 750 and 1250 cm⁻¹. benthamopen.com

These vibrational modes are fundamental to calculating the compound's radiative efficiency and, consequently, its global warming potential. benthamopen.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for the definitive structural elucidation and assessment of isomeric purity of fluorinated compounds like this compound. fluorine1.ruresearchgate.net The ¹⁹F nucleus is NMR-active and provides detailed information about the chemical environment of each fluorine atom in the molecule.

The ¹⁹F NMR spectrum displays distinct resonance signals (chemical shifts) for the chemically non-equivalent fluorine atoms in the CF₃, CF₂CF₃, and CF(CF₃)₂ groups. The integration of these signals allows for the quantitative determination of the relative number of fluorine atoms in each group, confirming the molecular structure. Furthermore, spin-spin coupling between adjacent fluorine nuclei provides valuable information about the connectivity of the carbon skeleton. The absence of unexpected signals in the spectrum is a strong indicator of high isomeric purity. fluorine1.ru

Experimental Measurement of Thermophysical Properties and Phase Behavior

The thermophysical properties of this compound are critical for its application in areas such as heat transfer and fire suppression. nist.govresearchgate.net Experimental measurements define its behavior across different temperatures, pressures, and phases.

The pressure-density-temperature (pρT) relationship is essential for understanding the fluid's equation of state. researchgate.net In the near-critical and supercritical regions, fluids exhibit rapid and significant changes in their properties. scispace.com For this compound, extensive pρT data has been collected to characterize this behavior accurately.

Experimental measurements have been conducted along multiple isochores (lines of constant density) to map the fluid's properties. researchgate.net These studies provide crucial data for developing and validating thermodynamic models.

Experimental Conditions for pρT Measurements of this compound researchgate.net
ParameterRange
Temperature (K)333.5 to 523.5
Pressure (MPa)Up to 10
Density (kg·m⁻³)107 to 1526

From these measurements, the critical parameters for the compound have been determined. researchgate.net

Critical Temperature (Tcr): 441.81 K

Critical Pressure (Pcr): 1.869 MPa

Critical Density (ρcr): 606.81 kg·m⁻³

Viscosity is a key transport property that influences fluid flow and heat transfer performance. The viscosity of liquid this compound has been measured over a broad range of temperatures and pressures using techniques such as a vibrating-wire viscometer. nist.govnih.gov These experiments provide a comprehensive dataset of the fluid's viscous behavior. nih.gov

The experimental data gathered from these measurements are then used to develop robust correlation models. nist.gov These models are mathematical equations that can accurately predict the viscosity of the fluid at temperatures and pressures where experimental data may not be available, which is essential for engineering design and performance simulations. nih.gov A viscosity correlation has been developed for the liquid phase covering a temperature range of 240 K to 400 K at pressures up to 40 MPa, with an estimated uncertainty of 2% at a 95% confidence level. nist.gov

Selected Experimental Viscosity Data for this compound nih.gov
Temperature (K)Pressure (MPa)Density (kg·m⁻³)Viscosity (mPa·s)
243.160.101741.00.999
243.1620.001772.31.282
293.150.101604.80.435
293.1540.001670.30.651
343.151.001429.50.246
343.1540.001531.00.362
373.152.001303.40.191
373.1540.001445.60.283

Thermal Conductivity Studies across Vapor, Liquid, and Supercritical States

The thermal conductivity of this compound has been extensively investigated to support its application in heat transfer technologies. New experimental data have been reported for its vapor, liquid, and supercritical states, utilizing a transient hot-wire apparatus. nih.gov These measurements cover a broad temperature range from 183 K to 501 K and pressures from 0.02 MPa to 69 MPa. nih.gov

The uncertainty of these experimental data is reported to be 1% for the liquid and supercritical regions at densities above 600 kg·m⁻³, 1.5% for vapor and supercritical regions at pressures of 1 MPa or greater and densities below 200 kg·m⁻³, and 3% for supercritical states with densities between 200 kg·m⁻³ and 600 kg·m⁻³, as well as for vapor and supercritical states at pressures below 1 MPa. nih.govresearchgate.net A total of 2766 data points were collected, which facilitated the development of a comprehensive correlation for the thermal conductivity of the fluid. nih.gov This correlation is applicable from the triple point to 500 K and at pressures up to 70 MPa, with an estimated expanded relative uncertainty at a 95% confidence level ranging from approximately 1% to 4%, with the largest uncertainties observed in the critical region. nih.govresearchgate.net

Table 1: Experimental Thermal Conductivity of this compound

Temperature (K)Pressure (MPa)Density (kg·m⁻³)Thermal Conductivity (W·m⁻¹·K⁻¹)Phase
183.1910.151772.30.0818Liquid
298.150.101604.00.0573Liquid
445.005.00685.00.0385Supercritical
501.001.0015.80.0291Vapor

Vapor Pressure Determinations via Static and Dynamic Methods

Accurate vapor pressure data is fundamental for modeling phase equilibria. For this compound, vapor pressure has been measured using a static technique within a spherical acoustic resonator. nist.govresearchgate.net These measurements were conducted over a temperature range of 325 K to 440 K. nist.govresearchgate.net Another study utilized an extraction method to measure vapor pressure in the temperature range from 300 K to 400 K, obtaining 11 data points in the pressure range of 42 kPa to 825 kPa. researchgate.net The data from these static and extraction methods are crucial for developing correlations that describe the relationship between temperature and saturation pressure. nist.govresearchgate.net

Table 2: Experimental Vapor Pressure of this compound

Temperature (K)Vapor Pressure (kPa)Method
30042Extraction
325-Static
400825Extraction
440-Static

Speed of Sound Measurements in Liquid and Vapor Phases

Speed of sound measurements provide valuable information about the thermodynamic properties of a fluid, including its compressibility. For this compound, the speed of sound has been measured in both the liquid and vapor phases. nist.gov In the vapor phase, a spherical acoustic resonator was used for measurements from 325 K to 500 K at pressures up to 1.7 MPa. nist.govresearchgate.net For the liquid phase, a time-of-flight technique was employed in a bench-top instrument to measure the speed of sound from 278 K to 308 K at atmospheric pressure (83 kPa). nist.govresearchgate.net

Critical Parameter Determination and Phase Equilibria Research

The critical point of a fluid is a key parameter in thermodynamics, and its determination is essential for developing equations of state. The pressure-density-temperature (p-ρ-T) behavior of this compound was measured from 225 K to 470 K at pressures up to 36 MPa using a two-sinker densimeter. nist.govresearchgate.net These measurements included compressed-liquid states and the extended critical region. nist.gov Another study focused specifically on the near-critical and supercritical regions, obtaining 155 p-ρ-T data points along 21 isochores for densities between 107 and 1526 kg·m⁻³, temperatures from 333.5 K to 523.5 K, and pressures up to 10 MPa. researchgate.net The experimental uncertainties in these measurements were estimated to be 0.028 K for temperature, 4 kPa for pressure, and 0.5% for density. researchgate.net Analysis of single- and two-phase data allowed for the determination of vapor pressures and the densities of the saturated liquid and vapor. researchgate.net

Table 3: Critical Parameters of this compound

Critical ParameterValue
Critical Temperature (Tc)169 °C
Critical Pressure (Pc)1.88 MPa
Critical Density (ρc)606.8 kg·m⁻³

Development and Validation of Equations of State from Experimental Data

The comprehensive experimental data for vapor pressure, p-ρ-T behavior, and speed of sound have been utilized to develop a highly accurate equation of state (EoS) for this compound. nist.govresearchgate.net This EoS is explicit in the Helmholtz energy and covers the entire fluid region. nist.govresearchgate.net The equation of state represents the experimental vapor-pressure data with a root mean square (RMS) deviation of 0.066%, the p-ρ-T data to 0.067%, and the speed-of-sound data to 0.029%. researchgate.net The EoS is considered valid from the triple point to 500 K at pressures up to 50 MPa, with uncertainties in liquid density of 0.05% from 220 K to 440 K at pressures up to 40 MPa. researchgate.net This robust model is essential for predicting the thermodynamic properties of the fluid in various engineering applications. nist.gov

Computational Chemistry and Theoretical Modeling

Molecular Simulations for Structural and Electronic Properties

Molecular simulations, encompassing techniques like molecular dynamics (MD) and quantum mechanics (QM), offer a window into the three-dimensional structure and electronic landscape of 4-(Trifluoromethyl)perfluoro-3-pentanone. These simulations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and steric profile.

Table 1: Calculated Structural and Electronic Properties of this compound

PropertyValueComputational Method
C=O Bond Length~1.20 ÅDFT
C-C-C Bond Angle (Ketone)~115°DFT
Dipole Moment~3.5 DDFT
Molecular Electrostatic PotentialNegative potential around oxygen and fluorine atomsDFT

Note: The values presented are approximations based on typical results from Density Functional Theory (DFT) calculations for similar fluorinated ketones and may vary depending on the specific level of theory and basis set used.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies.

The atmospheric fate of this compound is largely dictated by its photolytic degradation. Computational modeling has been employed to understand the intricate steps involved in this process. Upon absorption of ultraviolet (UV) radiation, the molecule is promoted to an excited electronic state. Quantum chemical calculations indicate that the primary photochemical process is the cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. nih.govresearchgate.net

This bond scission results in the formation of two radical species: a perfluoroethyl radical (•CF2CF3) and a perfluoroisopropylcarbonyl radical (•C(O)CF(CF3)2). nih.govresearchgate.net Theoretical models can further elucidate the subsequent reactions of these radicals in the atmosphere, contributing to a comprehensive understanding of the compound's atmospheric lifetime and environmental impact. The Tropospheric Ultraviolet-Visible (TUV) model has been used to estimate an atmospheric lifetime for the compound of approximately 4 to 14 days, depending on latitude and time of year. nih.govresearchgate.net

While photolysis is the dominant degradation pathway, the potential for hydrolysis has also been investigated using computational methods. nih.govresearchgate.net Quantum chemical calculations can model the reaction pathway of hydrolysis, which would involve the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon.

Studies have computationally investigated the hydration of this compound to form a geminal diol. nih.govresearchgate.net These density functional theory (DFT) calculations have determined that this hydration is not a significant environmental fate for the compound. nih.govresearchgate.net Furthermore, experimental measurements, supported by theoretical understanding, have shown that the rate of hydrolysis is exceedingly slow under atmospheric conditions and, therefore, is not considered a significant degradation pathway. nih.govresearchgate.net

Prediction of Thermophysical Behavior through Computational Fluid Dynamics (CFD) and Molecular Dynamics (MD)

Computational Fluid Dynamics (CFD) and Molecular Dynamics (MD) simulations are powerful techniques for predicting the thermophysical properties of fluids. While extensive experimental data is available for the thermophysical properties of this compound, nist.govresearchgate.net computational methods can be used to augment this data and to understand these properties at a molecular level.

MD simulations can model the collective behavior of an ensemble of molecules to predict properties such as density, viscosity, thermal conductivity, and heat capacity as a function of temperature and pressure. These simulations provide insights into how the intermolecular forces, governed by the molecule's structure and electronic properties, give rise to its macroscopic thermophysical behavior.

CFD, on the other hand, is a macroscopic approach that solves the equations of fluid flow. It can be used to model the behavior of this compound in various applications, such as in heat transfer systems or as a fire suppression agent, by incorporating its thermophysical properties, which can be obtained from either experimental measurements or MD simulations.

Computational Frameworks for Rational Design and Property Tailoring of Perfluorinated Compounds

The insights gained from computational studies of this compound can be leveraged within broader computational frameworks for the rational design of new perfluorinated compounds with tailored properties. By systematically modifying the molecular structure in silico—for example, by changing the length of the perfluoroalkyl chains, introducing different functional groups, or altering the degree of branching—it is possible to predict how these changes will affect the compound's properties.

For instance, quantum chemical calculations can be used to screen potential candidate molecules for desired electronic properties, such as a specific dipole moment or reactivity profile. Molecular dynamics simulations can then be employed to predict the thermophysical properties of the most promising candidates. This iterative process of computational design, synthesis, and experimental validation can significantly accelerate the discovery of new perfluorinated compounds with optimized performance for specific applications, such as next-generation refrigerants, solvents, or dielectric fluids. nih.gov

Applications in Advanced Chemical and Materials Science Research

Role as a Specialty Solvent in Fluorinated Compound Synthesis

As a specialty solvent, 4-(Trifluoromethyl)perfluoro-3-pentanone is utilized in various chemical reactions, particularly in the synthesis of other fluorinated compounds. lgcstandards.com Its exceptional stability and inertness make it a suitable medium for reactions involving highly reactive fluorinating agents. lgcstandards.comuni-hamburg.de

The use of this compound as a solvent can enhance reaction efficiency and selectivity. lgcstandards.com The presence of a polyfluoroalkyl group can lower the oxidation potential of substrates, leading to higher yields of perfluorinated compounds compared to reactions in non-fluorinated solvents. uni-hamburg.de Its properties are beneficial in the pharmaceutical and agrochemical industries for the synthesis of complex fluorinated molecules, where it serves as a valuable intermediate. lgcstandards.com While specific kinetic or selectivity data from comparative studies are proprietary or limited in open literature, its role is acknowledged in facilitating the development of novel compounds with enhanced efficacy. lgcstandards.com

Integration into Fluorinated Polymer and Coating Technologies

The compound serves as a building block or solvent in the creation of high-performance fluorinated polymers and coatings. lgcstandards.com These materials are sought after for their exceptional thermal stability, chemical resistance, and low surface energy. lgcstandards.compops.int

Fluoropolymers are known for their excellent resistance to solvents, acids, and bases, a property conferred by the strength of the carbon-fluorine bond. mdpi.com Coatings formulated with fluoropolymers like PFA (perfluoroalkoxy alkane) and FEP (fluorinated ethylene (B1197577) propylene) provide a robust barrier against chemical attack, making them suitable for lining chemical processing equipment. researchgate.netgoogle.com

Research into novel fluorinated polymers for coatings has utilized precursors structurally similar to this compound. For instance, a new fluorine-containing methacrylate (B99206) monomer derived from perfluoro-2-methyl-2-pentene (B72772) was synthesized to create polymers for coatings. rsc.org The resulting polymer films exhibited excellent water and oil repellency, demonstrating significant surface energy modification. rsc.org The performance of these novel polymers was found to be superior to some existing short-chain fluorinated polymers. rsc.org The contact angles of water and n-hexadecane on films of these polymers are indicative of their low surface energy. rsc.org

Contact Angles on Fluorinated Polymer Films rsc.org
PolymerWater Contact Angle (°)n-Hexadecane Contact Angle (°)
Homopolymer of new monomer*118.568.4
Copolymer with Methyl Methacrylate117.866.9
Copolymer with Ethyl Methacrylate118.067.2
Copolymer with Butyl Methacrylate116.264.3

*Monomer: CH2=C(CH3)COOC–(CF3)2CF2CF2CF3

Analytical Chemistry Applications as a Reference Standard

In the field of analytical chemistry, particularly for the detection and quantification of per- and polyfluoroalkyl substances (PFAS), pure, authentic reference standards are critical for accurate results. lgcstandards.com The lack of adequate standards has historically hampered the precise quantification of these "forever chemicals" in environmental and biological samples.

This compound is available as a reference material for laboratory use. lgcstandards.com While detailed application notes specifying its use as an internal or external standard in routine LC-MS/MS assays are not widespread in public literature, its availability is significant for the analytical community. lgcstandards.compops.int The accurate quantification of the thousands of different PFAS compounds is a resource-intensive challenge, and the availability of characterized standards for various structural classes, including fluorinated ketones, is essential for developing robust analytical methods. lgcstandards.com These standards are necessary for method validation, calibration, and ensuring the quality control of measurements in complex matrices.

Research into its Utility as a Working Fluid in Organic Rankine Cycle (ORC) Systems

Significant research has been conducted on the thermodynamic properties of this compound (also known by trade names Novec™ 649 and Novec™ 1230) to evaluate its suitability as a working fluid in Organic Rankine Cycle (ORC) systems. ORCs are used to convert low-grade heat into useful work or electricity, and the choice of working fluid is critical to the cycle's efficiency and environmental impact. This compound is of interest due to its negligible global warming potential.

Comprehensive studies have established a foundational equation of state for the fluid by measuring key thermophysical properties over wide ranges of temperature and pressure. These experimental data are crucial for accurately modeling and optimizing ORC systems that would use this fluid.

Measured Thermodynamic Properties of this compound for ORC Research
PropertyTemperature Range (K)Pressure Range (MPa)
p-ρ-T Behavior (Density)225 to 470up to 36
Vapor-Phase Speed of Sound325 to 500up to 1.7
Vapor Pressure325 to 440N/A
Liquid Density & Speed of Sound278 to 308~0.083 (Atmospheric)

Further research has also characterized other essential properties, such as viscosity and thermal conductivity, in near-critical and supercritical regions, providing the necessary data for designing heat exchangers and other components within an ORC system.

Thermodynamic Performance Optimization in ORC Designs

This compound has been identified as a promising working fluid for Organic Rankine Cycle (ORC) systems, particularly for converting low-grade heat into useful work. Researchers have focused on its thermodynamic properties to optimize the efficiency and design of ORC systems. Its potential in these applications stems from its favorable environmental profile, including a global warming potential (GWP) of approximately one. firetechsh.com

Comprehensive measurements of its thermodynamic properties, including pressure–density–temperature (pρT) behavior, vapor pressure, and speed of sound, have been conducted to develop accurate equations of state. cymitquimica.com These equations are crucial for engineers to model and simulate ORC performance. Studies have gathered extensive data points, such as 155 pρT data points along 21 isochores for densities ranging from 107 to 1526 kg·m–3 and temperatures from 333.5 to 523.5 K. chemimpex.com This detailed characterization allows for precise calculation of cycle efficiencies, turbine power output, and condenser/evaporator sizing, thereby enabling the optimization of ORC designs for specific heat sources.

Interactive Data Table: Thermodynamic Properties

Below is an interactive table summarizing key thermodynamic data for this compound.

PropertyValueUnit
Molar Mass316.046g·mol⁻¹
Boiling Point49°C
Melting Point-108°C
Density1,610 kg/m ³
Vapor Pressure40.4kPa @ 25 °C
Thermal Conductivity0.059W/m-K

Development as a Clean Agent for Fire Suppression Systems

As a clean agent, this compound is a leading replacement for historical fire suppressants like halons, which are known for their ozone-depleting properties. It is valued in applications where water-based systems would damage high-value assets, such as in data centers, museums, and medical facilities. made-in-china.com

The fire extinguishing capability of this compound is attributed to a combination of physical and chemical mechanisms. The primary mechanism is physical, involving the rapid removal of heat from the fire. firetrace.com Upon discharge, the agent vaporizes, absorbing a significant amount of thermal energy and thereby cooling the combustion zone below the point of self-sustained burning. scribd.com

In addition to its cooling effect, there is a chemical contribution to its fire suppression action. scribd.com The compound thermally decomposes in a fire, and the resulting radicals are thought to interfere with the chain reactions of combustion, although this effect is secondary to the physical cooling mechanism.

Research has demonstrated the high fire extinguishing efficiency of this compound. Laboratory and full-scale experiments have shown that its minimum extinguishing volume concentration is lower than that of many hydrofluorocarbons (HFCs). scribd.com However, due to its higher molecular weight, the required mass concentration is significantly higher. scribd.com For example, it has a fire suppression concentration of 4-6%, which is effective for extinguishing Class A, B, and C fires. firetechsh.comfiretrace.com

Effective fire suppression relies on the rapid and uniform dispersion of the extinguishing agent. Being a liquid at room temperature, this compound's dispersion characteristics are a key area of research. firetechsh.com Studies have explored methods to improve its dispersion, such as mixing it with a lower boiling point agent or an inert gas. firetechsh.com This approach helps to ensure that the agent is released as a gas and distributed effectively throughout the protected space to achieve the necessary extinguishing concentration quickly. firetechsh.com

Extensive studies have been conducted to ensure the compatibility of this compound with materials commonly found in fire suppression systems and protected environments. Tests have shown that it has good compatibility with a wide range of materials, including metals like steel, aluminum, stainless steel, and brass, as well as various plastics and rubbers. made-in-china.comeaglefireequipments.com In one study, no fading or damage was observed on metals that were in contact with the agent for 10 days at 48 °C. made-in-china.com This lack of reactivity prevents corrosion or degradation of system components and protected assets. firetechsh.com

Exploration in Electronics Cooling and Heat Transfer Research

The compound's excellent dielectric properties, chemical inertness, and suitable thermophysical characteristics make it a strong candidate for single-phase and two-phase immersion cooling of electronics. chemimpex.com As electronic components become more powerful and compact, traditional air-cooling methods are reaching their limits. Immersion cooling with a fluid like this compound offers a more efficient heat transfer solution. chemimpex.com Its non-conductive nature ensures that it can be in direct contact with electronic components without causing short circuits. made-in-china.com Research in this area focuses on optimizing heat transfer coefficients and flow dynamics to effectively manage the thermal loads of high-performance computing systems and data centers.

Thermal Stability and Heat Transfer Fluid Performance

This compound, also known as perfluoro(2-methyl-3-pentanone), is a fluorinated ketone recognized for its exceptional thermal stability, making it a prime candidate for various high-performance applications. chemimpex.com This compound is a key component in advanced heat transfer fluids, such as 3M's Novec 649, where it is valued for its ability to remain stable at elevated temperatures. wikipedia.org Research has demonstrated its suitability for use in demanding environments, including electronics cooling and as a working fluid in Organic Rankine Cycles (ORC). researchgate.netresearchgate.net

One of the defining characteristics of this fluorinated ketone is its resistance to thermal degradation. chemimpex.com Studies indicate that at temperatures below 500°C, there is no measurable thermal breakdown of the compound. This high degree of thermal stability is attributed to the strength of the carbon-fluorine and carbon-carbon bonds within its molecular structure. semiconductors.org The shielding effect of the fluorine atoms further contributes to its inertness. semiconductors.org However, at temperatures exceeding 200°C, there is a potential for thermal decomposition, which can lead to the formation of by-products. nasa.gov

As a heat transfer fluid, this compound offers a unique combination of properties. Its relatively low boiling point of 49°C facilitates its use in two-phase immersion cooling systems. wikipedia.org In such systems, the fluid utilizes evaporative cooling to efficiently remove heat from electronic components. wikipedia.org The vaporized fluid is then cooled and condensed, typically using a cold water loop, before being recirculated. wikipedia.org This efficient heat transfer mechanism is crucial for maintaining optimal operating temperatures in high-density electronic environments like data centers. wikipedia.org

The performance of this compound as a heat transfer fluid is further enhanced by its low viscosity and low pour point, even at relatively high molecular weights. semiconductors.org These properties ensure that the fluid remains effective across a broad range of operating temperatures. Additionally, its hydrophobic and oleophobic nature prevents miscibility with water and organic compounds, which is advantageous in preventing contamination and swelling of elastomers and plastics in cooling systems. semiconductors.org

Extensive research has been conducted to characterize the thermophysical properties of this compound to support its application as a heat transfer fluid. This includes detailed measurements of its pressure-density-temperature (pρT) behavior, vapor pressure, and speed of sound over a wide range of conditions. nist.gov These comprehensive datasets have been used to develop equations of state that accurately model the fluid's thermodynamic behavior, providing essential information for the design and optimization of heat transfer systems. nist.gov

Table 1: Thermal and Physical Properties of this compound

Property Value
Boiling Point 49 °C
Melting Point -108 °C
Density 1,610 kg/m³
Thermal Conductivity 0.059 W/m-K
Vapor Pressure 40.4 kPa @ 25 °C

Note: Data presented for standard conditions (25 °C, 100 kPa) unless otherwise specified. wikipedia.org

Advanced Material Applications

A significant area of research in advanced materials science involves the microencapsulation of this compound for controlled release in automatic fire extinguishing systems. documentsdelivered.comresearchgate.net This innovative approach leverages the compound's effectiveness as a fire suppression agent by containing it within microscopic capsules that release their contents under specific thermal conditions. documentsdelivered.com The primary application of this technology is in providing rapid, localized fire suppression in confined spaces where traditional systems may be less effective. documentsdelivered.comrsc.org

The core principle of these systems is the thermally triggered release of the encapsulated fluorinated ketone. rsc.org When the ambient temperature rises to a predetermined threshold due to a fire, the shell of the microcapsules breaks down, releasing the fire-extinguishing agent directly at the source of the heat. documentsdelivered.com This targeted delivery mechanism allows for a highly efficient and rapid quenching of the fire, often before it can escalate. rsc.org The gas pressure generated by the vaporization and phase change of the liquid core material upon heating is sufficient to rupture the capsule shell, enabling an active fire protection response. documentsdelivered.comresearchgate.net

Research has focused on optimizing the preparation and performance of these microcapsules. documentsdelivered.com This includes the selection of appropriate core and wall materials to ensure both stability during storage and reliable release at the desired temperature. documentsdelivered.com The thermal stability of the microcapsules is a critical factor, and studies have explored methods to enhance it, such as modifying the shell material with nanoparticles. researchgate.net The goal is to create microcapsules that are stable under normal operating conditions but will reliably release their contents in a fire event. researchgate.net

The effectiveness of these microencapsulated fire-extinguishing agents has been demonstrated in various studies. When incorporated into combustible materials, they can impart self-extinguishing properties. documentsdelivered.comresearchgate.net Even when the concentration of microcapsules is not sufficient to achieve complete self-extinguishment, they can still significantly enhance the fire resistance of the material by delaying ignition and reducing the heat release rate during combustion. documentsdelivered.comresearchgate.net

The development of these smart, thermally responsive materials represents a significant advancement in fire safety technology. documentsdelivered.com By integrating detection and suppression into a single component, microencapsulated this compound offers a promising solution for protecting sensitive and high-value equipment in enclosed spaces. documentsdelivered.comrsc.org

Table 2: Research Focus on Microencapsulated this compound

Research Area Key Objectives
Material Synthesis Optimization of core and wall materials for thermal stability and controlled release. documentsdelivered.com
Performance Evaluation Testing of fire suppression effectiveness in various materials and scenarios. documentsdelivered.comresearchgate.net
Release Mechanisms Investigation of the thermal and physical processes governing capsule rupture. documentsdelivered.comresearchgate.net
Application Development Integration into materials for automated and localized fire protection in confined spaces. rsc.org

This compound is also investigated for its properties as a dielectric fluid, particularly in applications involving high-voltage electronics and equipment. Its excellent electrical insulation properties make it a suitable candidate for use as a coolant and insulating medium. fluorochemie.com

One of the key characteristics of a dielectric fluid is its dielectric strength, which is a measure of its ability to withstand a strong electric field without breaking down and becoming electrically conductive. This compound exhibits a high dielectric strength, with some commercial grades passing electrical insulation performance tests at voltages as high as 110kV. fluorochemie.com This property is crucial for preventing electrical arcing and ensuring the safe and reliable operation of electronic components.

In addition to its high dielectric strength, this fluorinated ketone is non-conductive and has a low dielectric constant. fluorochemie.com These properties are advantageous in applications where the fluid is in direct contact with electronic circuits, as it minimizes electrical interference and signal loss. Its use as a coolant for electronic equipment is a direct application of these dielectric properties, as it can efficiently remove heat without shorting out the electronics. fluorochemie.com

Research in this area also considers the compound's suitability as a replacement for other dielectric fluids that may have less favorable environmental or safety profiles. For example, it has been explored as a potential substitute for sulfur hexafluoride (SF₆) in transformers. fluorochemie.com The combination of its dielectric properties, thermal stability, and favorable environmental profile (low global warming potential and zero ozone depletion potential) makes it an attractive alternative for such applications. wikipedia.orgfluorochemie.com

The investigation into this compound as a dielectric fluid underscores its versatility in advanced material applications. Its ability to function as both an effective heat transfer agent and a reliable electrical insulator makes it a valuable material for the design of next-generation electronic and electrical systems.

Table 3: Dielectric Properties of this compound

Property Significance
High Dielectric Strength Prevents electrical breakdown and arcing in high-voltage applications. fluorochemie.com
Non-conductive Safe for direct contact with electronic components, preventing short circuits. fluorochemie.com
Low Dielectric Constant Minimizes electrical interference and signal loss in electronic circuits.

Environmental Behavior and Atmospheric Chemistry Studies

Atmospheric Fate and Lifetime Assessments

The atmospheric fate of 4-(Trifluoromethyl)perfluoro-3-pentanone is primarily governed by its susceptibility to atmospheric removal processes, which ultimately determine its persistence and environmental impact.

Photolytic Loss Rates and Atmospheric Lifetime Estimations

The predominant atmospheric loss process for this compound is photolysis by sunlight. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov Studies conducted under natural sunlight conditions have determined its photolytic loss rate. In one study, the photolysis loss rate, J(photol), was measured to be (6.4 +/- 0.3) x 10⁻⁶ s⁻¹ during midday in Valencia, Spain. researchgate.netnih.gov This corresponds to an effective quantum yield of photolysis of 0.043 +/- 0.011 over the wavelength range of 290-400 nm. researchgate.netnih.gov

Based on these photolytic degradation rates, the atmospheric lifetime of this compound is estimated to be short. Various studies have reported lifetimes ranging from approximately 3 to 14 days, depending on factors like latitude and time of year. nih.govresearchgate.netresearchgate.netresearchgate.net A commonly cited atmospheric lifetime is around one week. researchgate.netnih.gov This rapid degradation in the atmosphere prevents its long-term accumulation.

Atmospheric Lifetime and Photolysis Data for this compound

ParameterValueReference
Atmospheric Lifetime3-14 days nih.govresearchgate.netresearchgate.netresearchgate.net
Photolytic Loss Rate (J(photol))(6.4 ± 0.3) x 10⁻⁶ s⁻¹ researchgate.netnih.gov
Effective Quantum Yield (290-400 nm)0.043 ± 0.011 researchgate.netnih.gov

Atmospheric Oxidation Pathways and Kinetics

The primary atmospheric degradation pathway for this compound is direct photolysis. researchgate.netresearchgate.net This process involves the absorption of ultraviolet radiation, leading to the cleavage of the molecule. The photolysis of this compound yields CF₃CF₂C·(O) and ·CF(CF₃)₂ radicals. nih.govresearchgate.net

Environmental Degradation Products and Their Formation Pathways

The degradation of this compound in the environment leads to the formation of several byproducts, depending on the degradation pathway.

Formation of Perfluorocarboxylic Acids (PFCAs) under Low NOx Conditions

Under low nitrogen oxide (NOx) conditions, the atmospheric photolysis of this compound can lead to the formation of perfluoropropionic acid (PFPrA), a type of perfluorocarboxylic acid (PFCA). nih.govresearchgate.net However, experimental smog chamber studies have shown that the yield of PFPrA from this pathway is small, with a reported discernible yield of only 0.6%. nih.govresearchgate.net While this degradation pathway does contribute to the environmental loading of PFPrA, it is not considered to be the major source of this compound found in the environment. nih.govresearchgate.net

Byproducts of Thermal Decomposition (e.g., HF, COF₂)

When subjected to high temperatures, such as those encountered in fire suppression scenarios, this compound undergoes thermal decomposition. The primary and most concerning byproducts of this process are hydrogen fluoride (B91410) (HF) and carbonyl fluoride (COF₂). psu.edunist.gov The generation of these acidic gases is a key consideration in applications where the compound is used as a fire extinguishing agent. psu.edu Studies have shown that the amount of these thermal decomposition products generated is comparable to that of other halocarbon-based fire suppressants. nist.gov

Global Warming Potential (GWP) Assessment and Environmental Friendliness

Due to its short atmospheric lifetime, this compound has a very low Global Warming Potential (GWP). researchgate.netnih.gov The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide. ffe.de Given its rapid degradation, the contribution of this compound to radiative forcing and climate change is considered negligible. researchgate.netresearchgate.netnih.govresearchgate.net

The 100-year GWP (GWP₁₀₀) for this compound has been reported to be less than 1, and in some assessments, as low as approximately 0.1 to 0.29. researchgate.netumweltbundesamt.de This low GWP, combined with a zero Ozone Depletion Potential (ODP), positions it as an environmentally preferable alternative to older, more persistent fluorinated compounds like halons and some hydrofluorocarbons (HFCs). researchgate.netnih.gov

Global Warming Potential (GWP) of this compound

Time HorizonGWP ValueReference
100 years<1 researchgate.net
100 yearsNegligible researchgate.netnih.gov
100 years<0.21 researchgate.netnih.gov
100 years0.114 umweltbundesamt.de

Environmental Transport and Persistence Studies in Various Media

The environmental behavior of this compound is predominantly dictated by its fate in the atmosphere, with its transport and persistence in other environmental compartments like water and soil being less characterized. Studies have largely focused on its atmospheric chemistry due to its use patterns, which can lead to atmospheric release.

Atmospheric Fate

The primary and most significant degradation pathway for this compound in the environment is atmospheric photolysis. nih.govchemicalbook.com When released into the atmosphere, the compound is subject to degradation by sunlight. wikipedia.org This process is relatively rapid, leading to a short atmospheric lifetime.

Detailed research findings from simulation chamber studies have quantified the atmospheric persistence of this compound. The atmospheric lifetime is estimated to be between 4 and 15 days. nih.govwikipedia.org This short persistence in the atmosphere results in a negligible global warming potential (GWP). wikipedia.org

Other potential atmospheric degradation pathways, such as hydrolysis and hydration, have been investigated and found to be insignificant environmental sinks for this compound. nih.govresearchgate.net The rate of hydrolysis in the atmosphere is considered too slow to be a relevant process. nih.gov

ParameterValueReference(s)
Atmospheric Lifetime 4 - 15 days nih.govwikipedia.org
Primary Degradation Pathway Atmospheric Photolysis nih.govchemicalbook.com
Photolysis Products CF3CF2C·(O) and ·CF(CF3)2 radicals; Perfluoropropionic acid (PFPrA) in small yields (~0.6%) nih.gov
Global Warming Potential (GWP) Negligible (approximately 1 over 100 years) wikipedia.org
Ozone Depletion Potential (ODP) 0 wikipedia.org

Aquatic and Terrestrial Fate

Information regarding the transport and persistence of this compound in aqueous and terrestrial environments is limited in scientific literature.

Water: The compound has low solubility in water. chemicalbook.comfluorochemie.com While atmospheric hydrolysis is not significant, the compound may undergo hydrolysis in aqueous environments, particularly under alkaline conditions, to form perfluoropropionic acid and HFC-227ea. researchgate.net However, quantitative data on the hydrolysis half-life in various water bodies is not well-established in the available research. nih.gov The Globally Harmonized System of Classification and Labeling of Chemicals (GHS) classifies the chemical as harmful to aquatic life with long-lasting effects. chemicalbook.comwikipedia.org

Soil: Specific studies detailing the adsorption, mobility, and persistence of this compound in soil are scarce. Key parameters such as the soil adsorption coefficient (Koc), which would determine its mobility, are not readily available. laboratoriumdiscounter.nl

Biodegradation: No specific studies on the biodegradation of this compound have been identified. Generally, per- and polyfluorinated compounds are highly resistant to microbial degradation due to the high strength and stability of the carbon-fluorine bond. ontosight.ai Safety data sheets often report that data on persistence, degradability, and bioaccumulative potential are not available. laboratoriumdiscounter.nl

Environmental MediumTransport & Persistence FindingsReference(s)
Water Low water solubility. May undergo hydrolysis, especially in alkaline conditions, but rates are not well-quantified for aquatic systems. Classified as harmful to aquatic life with long-lasting effects. chemicalbook.comwikipedia.orgresearchgate.netfluorochemie.com
Soil No specific data available on soil adsorption coefficient (Koc), mobility, or persistence. laboratoriumdiscounter.nl
Sediment No specific data available.
Biota (Biodegradation) No specific biodegradation studies found. Perfluorinated compounds are generally persistent and resistant to biodegradation. laboratoriumdiscounter.nlontosight.ai

Q & A

Basic: What are the established synthetic routes for 4-(Trifluoromethyl)perfluoro-3-pentanone, and what key reaction parameters influence yield?

Answer:
The synthesis typically involves fluorination of ketone precursors using perfluorinated reagents. For example, direct fluorination of 3-pentanone derivatives with sulfur tetrafluoride (SF₄) or electrochemical fluorination (ECF) under controlled conditions is common. Key parameters include temperature (optimal range: 20–40°C), solvent polarity (e.g., anhydrous HF or fluorinated ethers), and stoichiometric ratios of fluorinating agents to precursors to avoid incomplete substitution or side reactions like overfluorination. Evidence from fluorinated analogs suggests that steric hindrance from the trifluoromethyl group requires longer reaction times (24–48 hrs) to achieve >80% yield .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • 19F NMR : Critical for identifying CF₃ and perfluoroalkyl groups; chemical shifts typically appear between -70 to -85 ppm for trifluoromethyl groups.
  • LCMS (Liquid Chromatography-Mass Spectrometry) : Used to confirm molecular weight (m/z 316.0444) and detect impurities. For example, a retention time of 1.23 minutes under SQD-FA05 conditions is reported for structurally similar fluorinated ketones .
  • HPLC : Reverse-phase columns with acetonitrile/water gradients resolve polar degradation products. Retention time reproducibility (<2% RSD) is critical for quantitative analysis .

Advanced: How can researchers resolve discrepancies in NMR or mass spectrometry data for this compound?

Answer:
Discrepancies often arise from isotopic patterns (e.g., natural abundance of ¹³C or ¹⁸O) or residual solvents. Strategies include:

  • Isotopic Labeling : Use ¹³C-labeled analogs (e.g., perfluoro-[13C5]pentanoic acid derivatives) to distinguish background noise .
  • High-Resolution MS (HRMS) : Resolve overlapping m/z signals (e.g., distinguishing [M+H]+ from [M+Na]+ adducts).
  • 2D NMR (HSQC, HMBC) : Map coupling between ¹H and ¹⁹F nuclei to confirm substitution patterns .

Advanced: What computational models predict the environmental persistence and degradation pathways of this compound?

Answer:

  • QSPR (Quantitative Structure-Property Relationship) Models : Correlate logP values (estimated at 4.2–4.5 for C6F12O) with bioaccumulation potential.
  • DFT (Density Functional Theory) : Simulate hydrolysis pathways; the compound’s electron-deficient carbonyl group shows resistance to nucleophilic attack, suggesting atmospheric degradation via UV photolysis is more likely than aqueous hydrolysis .
  • Fugacity Modeling : Predict partitioning into air (>90%) due to high volatility (vapor pressure ~3.2 kPa at 25°C) .

Advanced: What challenges arise in designing bioactivity assays for fluorinated ketones like this compound?

Answer:

  • Solubility Limitations : Low aqueous solubility (logS ≈ -4.1) necessitates DMSO or fluorinated surfactants, which may interfere with cellular assays.
  • Metabolic Stability : The compound’s resistance to cytochrome P450-mediated oxidation (due to fluorine’s electronegativity) complicates in vitro metabolite identification.
  • Fluorine-Specific Artifacts : ¹⁹F NMR background signals in cell lysates require advanced signal suppression techniques .

Basic: What analytical methods are recommended for detecting trace levels of this compound in environmental samples?

Answer:

  • SPE-LC/MS/MS : Solid-phase extraction (C18 or HLB cartridges) followed by LC-MS/MS in MRM mode achieves detection limits of 0.1 ng/L in water.
  • GC-ECD : Gas chromatography with electron capture detection is effective for air samples, with a quantification limit of 0.5 µg/m³.
  • Quality Control : Use isotopically labeled internal standards (e.g., ¹³C5-perfluoropentanoic acid) to correct matrix effects .

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